molecular formula C26H16N2S2 B14095526 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-benzothiazole) CAS No. 5153-66-2

2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-benzothiazole)

Cat. No.: B14095526
CAS No.: 5153-66-2
M. Wt: 420.6 g/mol
InChI Key: DQNJRRPFGUMJMK-UHFFFAOYSA-N
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Description

2,2’-[1,1’-BIPHENYL]-4,4’-DIYLBIS-BENZO[D]THIAZOLE is a complex organic compound that features a biphenyl core with two benzo[d]thiazole groups attached at the 4,4’ positions. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[1,1’-BIPHENYL]-4,4’-DIYLBIS-BENZO[D]THIAZOLE typically involves the formation of the biphenyl core followed by the introduction of the benzo[d]thiazole groups. One common method involves the reaction of 4,4’-dibromobiphenyl with 2-aminothiophenol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2’-[1,1’-BIPHENYL]-4,4’-DIYLBIS-BENZO[D]THIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

2,2’-[1,1’-BIPHENYL]-4,4’-DIYLBIS-BENZO[D]THIAZOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-[1,1’-BIPHENYL]-4,4’-DIYLBIS-BENZO[D]THIAZOLE involves its interaction with various molecular targets and pathways. The thiazole rings in the compound can interact with enzymes and receptors in biological systems, leading to various pharmacological effects. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[1,1’-BIPHENYL]-4,4’-DIYLBIS-BENZO[D]THIAZOLE is unique due to the presence of thiazole rings, which impart distinct chemical and biological properties. The sulfur atom in the thiazole ring contributes to its reactivity and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

5153-66-2

Molecular Formula

C26H16N2S2

Molecular Weight

420.6 g/mol

IUPAC Name

2-[4-[4-(1,3-benzothiazol-2-yl)phenyl]phenyl]-1,3-benzothiazole

InChI

InChI=1S/C26H16N2S2/c1-3-7-23-21(5-1)27-25(29-23)19-13-9-17(10-14-19)18-11-15-20(16-12-18)26-28-22-6-2-4-8-24(22)30-26/h1-16H

InChI Key

DQNJRRPFGUMJMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=NC6=CC=CC=C6S5

Origin of Product

United States

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